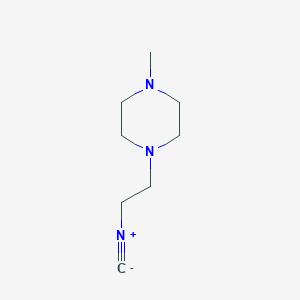

1-(2-Isocyano-ethyl)-4-methyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-isocyanoethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-9-3-4-11-7-5-10(2)6-8-11/h3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQXPJISCHJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374787 | |

| Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602267-60-7 | |

| Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isocyanide Functionality in Modern Chemical Synthesis

The isocyanide functional group, with its unique –N⁺≡C⁻ electronic structure, possesses a dual reactivity that makes it an exceptionally powerful tool in organic synthesis. The terminal carbon atom can act as both a nucleophile and an electrophile, a chameleonic nature that opens up a vast and diverse chemical space. acs.org This reactivity is most notably harnessed in Isocyanide-Based Multicomponent Reactions (IMCRs), which are chemical transformations that combine three or more reactants in a single step to form a complex product. frontiersin.orgmdpi.com

IMCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse molecules. frontiersin.orgnih.gov This is particularly advantageous in fields like drug discovery, where exploring a wide range of chemical structures is crucial for identifying new therapeutic leads. frontiersin.org The most prominent examples of IMCRs are the Passerini and Ugi reactions. acs.orgnih.gov

The Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce α-acyloxy carboxamides. nih.gov

The Ugi Reaction: A four-component reaction, the Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide, a common scaffold in peptidomimetics. mdpi.comnih.gov

The ability of the isocyanide group to participate in these and other reactions, such as cycloadditions and α-additions, makes it a key functional group for constructing complex nitrogen-containing heterocycles and other valuable organic compounds. nih.gov

| Reaction Name | Components | Product Type | Key Features |

| Passerini Reaction | Isocyanide, Carbonyl (Aldehyde/Ketone), Carboxylic Acid | α-Acyloxy Carboxamide | First discovered isocyanide-based MCR; high atom economy. |

| Ugi Reaction | Isocyanide, Carbonyl (Aldehyde/Ketone), Amine, Carboxylic Acid | Bis-amide | Highly versatile; generates significant molecular complexity in one step. |

| Groebke–Blackburn–Bienaymé | Isocyanide, Aldehyde, Amines/Amidine | Fused Imidazoles | Efficient synthesis of nitrogen-rich heterocyclic systems. |

| van Leusen Reaction | Isocyanide, Aldehyde with acidic α-proton, Base | Oxazoles | Forms a five-membered heterocyclic ring. |

Importance of Piperazine Core in Heterocyclic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one of the most important structural motifs in medicinal chemistry. nbinno.comingentaconnect.com It is often referred to as a "privileged scaffold" because its presence is found in a multitude of drugs across various therapeutic areas, including anticancer, antiviral, and antipsychotic agents. nih.gov

The widespread use of the piperazine core can be attributed to several key characteristics: nih.govnih.gov

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often enhances the aqueous solubility and oral bioavailability of drug candidates. nih.gov

Synthetic Accessibility: The piperazine ring is synthetically versatile, allowing for straightforward modification at its two nitrogen atoms. This enables chemists to fine-tune the molecule's properties to optimize its interaction with biological targets and improve its pharmacokinetic profile. nbinno.commdpi.com

Structural and Conformational Features: The piperazine ring provides a rigid, well-defined scaffold that can correctly orient pharmacophoric groups for optimal binding to receptors or enzymes. nih.gov Its chair-like conformation can be crucial for molecular recognition.

The inclusion of a piperazine moiety is a common strategy in drug design to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

| Drug Name | Therapeutic Area | Function |

| Imatinib | Oncology | Tyrosine kinase inhibitor |

| Sildenafil | Urology | PDE5 inhibitor |

| Cyclizine | Antihistamine | H1 receptor antagonist |

| Aripiprazole | Antipsychotic | Dopamine D2 receptor partial agonist |

| Ciprofloxacin | Antibiotic | DNA gyrase inhibitor |

Rationale for Research into Hybrid Isocyanide Piperazine Chemical Structures

Synthesis of the 4-Methyl-piperazine Core

Direct C-H Functionalization Methods for Piperazine Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. nih.govnih.gov While the direct functionalization of the piperazine ring at the carbon atom is challenging due to the presence of two nitrogen atoms which can lead to side reactions or catalyst inhibition, several methods have been developed. encyclopedia.pubmdpi.com These approaches, including α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis, could potentially be adapted for the synthesis of precursors to this compound. nih.govnih.gov

Visible-light photoredox catalysis, in particular, represents a mild and efficient method for the α-C–H functionalization of amines. nih.gov This technique could be envisioned for the introduction of a functional group at the α-position of a suitably protected N-methylpiperazine derivative, which could then be elaborated to the desired 2-isocyano-ethyl side chain. For instance, a photoredox-mediated coupling of N-methylpiperazine with an appropriate Michael acceptor could furnish a precursor that can be subsequently converted to the isocyanide.

Table 1: Overview of Direct C-H Functionalization Methods for Piperazines

| Methodology | Catalyst/Reagent | Description | Potential Application for Target Synthesis |

| α-Lithiation Trapping | Strong base (e.g., s-BuLi) | Deprotonation at the α-carbon followed by reaction with an electrophile. | Introduction of a two-carbon unit that can be converted to the isocyanoethyl group. |

| Transition-Metal Catalysis | Pd, Ru, Rh complexes | Directed or non-directed activation of C-H bonds for coupling reactions. | Cross-coupling of N-methylpiperazine with a vinyl species, followed by further functional group manipulation. |

| Photoredox Catalysis | Ru or Ir-based photocatalysts | Generation of an α-amino radical via single-electron transfer for addition to electrophiles. nih.gov | Coupling of N-methylpiperazine with an acrylonitrile (B1666552) derivative to introduce the cyanoethyl precursor to the isocyanoethyl group. |

Ring-Opening/Cleavage Reactions in Piperazine Synthesis (e.g., DABCO-mediated)

An alternative and powerful strategy for the synthesis of substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org This method allows for the introduction of various substituents onto the resulting piperazine ring. The reaction is typically initiated by the activation of a C-N bond in DABCO by an electrophile, followed by nucleophilic attack, leading to the cleavage of the bicyclic system and the formation of a monosubstituted piperazine. researchgate.netrsc.org

For the synthesis of a precursor to this compound, one could envision a scenario where DABCO is first quaternized with a methylating agent. The subsequent ring-opening with a nucleophile containing a two-carbon unit with a masked isocyano functionality, or a group that can be converted to an isocyanide, would yield the desired piperazine derivative. Various activating agents such as alkyl halides, carboxylic acids, and alkynes can be employed to facilitate the DABCO ring-opening. rsc.orgrsc.org

Coupling Reactions for Assembly of this compound

Multicomponent Reaction (MCR) Strategies Incorporating Isocyanides and Piperazines

Isocyanide-based multicomponent reactions (IMCRs) are highly efficient for the rapid construction of complex molecules, including heterocyclic scaffolds like piperazine. beilstein-journals.orgbeilstein-journals.orgnih.gov The Ugi and Passerini reactions are prominent examples of IMCRs that allow for the formation of multiple bonds in a single synthetic operation. frontiersin.org These reactions are particularly well-suited for the synthesis of peptidomimetics and other biologically relevant molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov

A plausible MCR approach to assemble a precursor for this compound could involve the reaction of N-methylpiperazine as the amine component, an aldehyde, a carboxylic acid, and an isocyanide that contains a latent functional group for subsequent conversion to the ethyl spacer. The convergent nature of MCRs makes them highly attractive for generating molecular diversity. thieme-connect.comorganic-chemistry.org For instance, an Ugi four-component reaction could be designed to incorporate the N-methylpiperazine core and a side chain that can be readily transformed into the 2-isocyano-ethyl group.

Sequential Synthesis and Convergent Approaches

A more traditional, yet reliable, method for the synthesis of this compound would involve a sequential or convergent approach. A convergent synthesis would involve the preparation of two key fragments that are then coupled together in the final steps. For this target molecule, one fragment would be N-methylpiperazine and the other would be a two-carbon electrophile bearing the isocyano group or a precursor.

A potential sequential synthesis could start with the commercially available N-methylpiperazine. This could be followed by a nucleophilic substitution reaction with a suitable two-carbon electrophile, such as 2-chloroacetonitrile, to introduce the cyanomethyl group. Subsequent reduction of the nitrile to the corresponding amine, followed by formylation and dehydration, would yield the desired isocyanide.

Table 2: Potential Sequential Synthesis Route

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Methylpiperazine, 2-Chloroacetonitrile | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | 1-(Cyanomethyl)-4-methyl-piperazine |

| 2 | 1-(Cyanomethyl)-4-methyl-piperazine | Reducing agent (e.g., LiAlH4), Solvent (e.g., THF) | 1-(2-Aminoethyl)-4-methyl-piperazine |

| 3 | 1-(2-Aminoethyl)-4-methyl-piperazine | Formylating agent (e.g., Ethyl formate) | N-(2-(4-Methylpiperazin-1-yl)ethyl)formamide |

| 4 | N-(2-(4-Methylpiperazin-1-yl)ethyl)formamide | Dehydrating agent (e.g., POCl3, Triethylamine) | This compound |

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. researchgate.netmdpi.com For the synthesis of this compound, several green approaches can be considered.

The use of photoredox catalysis, as mentioned in the context of C-H functionalization, is inherently a greener method as it often utilizes visible light as a renewable energy source and can be performed under mild conditions. mdpi.com Furthermore, the development of multicomponent reactions is in line with the principles of green chemistry due to their high atom economy and reduction in the number of synthetic steps and purification procedures. frontiersin.orgresearchgate.net

Solvent selection is another critical aspect of green chemistry. The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, would significantly improve the sustainability of the synthesis. mdpi.com Additionally, the use of catalytic methods over stoichiometric reagents reduces waste generation. For instance, catalytic hydrogenation for the reduction of a nitrile precursor would be preferable to the use of metal hydrides which require quenching and generate significant waste. The development of a synthetic route that minimizes the use of protecting groups would also contribute to a more sustainable process by reducing the number of steps and the amount of waste produced.

Spectroscopic and Structural Elucidation of 1 2 Isocyano Ethyl 4 Methyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the piperazine (B1678402) ring, and the ethyl isocyanide chain. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling patterns (J-coupling) would reveal the connectivity between adjacent protons.

¹³C NMR Characterization and Carbon Framework Elucidation

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The isocyanide carbon would have a characteristic chemical shift, and the carbons of the piperazine ring and the ethyl group would also appear at predictable regions of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be employed to confirm the structural assignments.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the complete molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Characteristic Vibrational Modes of the Isocyanide Moiety

The most prominent feature in the IR and Raman spectra for this compound would be the strong, sharp absorption band corresponding to the stretching vibration of the isocyanide (N≡C) group, typically appearing in the region of 2150-2100 cm⁻¹.

Spectral Fingerprints of the Piperazine Ring System

The piperazine ring would exhibit a series of characteristic vibrational modes, including C-H stretching, bending, and wagging, as well as C-N stretching vibrations. These would contribute to the fingerprint region of the spectrum, confirming the presence of the saturated heterocyclic ring.

Without access to published experimental data for "1-(2-Isocyano-ethyl)-4-methyl-piperazine," the specific and detailed analysis required by the prompt cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this analysis provides the molecular weight and offers insights into its structure through the observation of fragmentation patterns.

The molecular formula for this compound is C9H17N3, corresponding to a theoretical molecular weight of approximately 167.26 g/mol . In mass spectrometry, the molecular ion peak [M]+ would be observed at an m/z value corresponding to this mass.

Under electron ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds to form characteristic fragment ions. The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the piperazine ring and the bonds connecting its substituents. xml-journal.netresearchgate.net For this compound, the fragmentation is expected to proceed through several key pathways. A primary fragmentation site is the C-N bond of the ethyl chain attached to the piperazine ring. Cleavage of the piperazine ring itself is also a common pathway for related compounds. researchgate.net

Key expected fragment ions include the loss of the isocyanoethyl group and various cleavages of the N-methylpiperazine moiety. The most stable fragments often result in the most abundant peaks in the mass spectrum. For many N-methylpiperazine containing compounds, a significant fragment corresponds to the N-methylpiperazine cation or parts of it. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 167 | Molecular Ion [M]+ | [C9H17N3]+ |

| 113 | [M - C2H4N]+ | [C7H13N2]+ |

| 99 | [4-methyl-piperazin-1-ylium] | [C5H11N2]+ |

| 70 | [CH2=N(CH3)CH2CH2]+ | [C4H8N]+ |

| 56 | [C3H6N]+ | [C3H6N]+ |

This table is based on theoretical calculations and known fragmentation patterns of similar piperazine compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific published crystal structure for this compound was found, the solid-state structure can be reliably predicted based on extensive studies of related piperazine derivatives. researchgate.netnih.gov

Piperazine rings overwhelmingly adopt a stable chair conformation to minimize torsional strain and steric hindrance between substituents. nih.govnih.gov In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, both the methyl group and the 2-isocyano-ethyl group are expected to reside in equatorial positions to reduce steric interactions, leading to the most stable molecular geometry.

The crystal packing would be governed by van der Waals forces and potentially weak intermolecular hydrogen bonds. The precise crystal system, space group, and unit cell dimensions would require experimental determination from a single crystal of the compound. For illustrative purposes, typical crystallographic data for a related monosubstituted methylpiperazine derivative are presented below. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Methylpiperazine Analog

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 27.9353 (14) |

| b (Å) | 5.9247 (3) |

| c (Å) | 18.7763 (7) |

| β (°) | 126.527 (3) |

| Volume (ų) | 2497.2 (2) |

| Z (molecules per unit cell) | 8 |

Note: The data in this table are from a known structure (4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine) and serve only as a representative example. nih.gov Actual values for this compound would need to be determined experimentally.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. davidson.edu This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity. ma.edu For a compound to be considered pure, the experimentally found values for its elemental composition should be in close agreement (typically within ±0.4%) with the calculated values. stackexchange.com

The molecular formula of this compound is C9H17N3. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N).

The calculation is as follows:

Molecular Weight: (9 × 12.011) + (17 × 1.008) + (3 × 14.007) = 167.256 g/mol

% Carbon (C): (9 × 12.011 / 167.256) × 100% = 64.63%

% Hydrogen (H): (17 × 1.008 / 167.256) × 100% = 10.25%

% Nitrogen (N): (3 × 14.007 / 167.256) × 100% = 25.12%

Table 3: Calculated Elemental Analysis Data for C9H17N3

| Element | Theoretical Mass Percentage (%) |

| Carbon | 64.63 |

| Hydrogen | 10.25 |

| Nitrogen | 25.12 |

An experimental analysis of a pure sample of this compound is expected to yield results that closely match these theoretical values, thereby confirming its empirical and molecular formula.

Computational Chemistry and Theoretical Investigations of 1 2 Isocyano Ethyl 4 Methyl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 1-(2-isocyano-ethyl)-4-methyl-piperazine. Among the most powerful and widely used methods is Density Functional Theory (DFT). researchgate.netespublisher.commdpi.com DFT is favored for its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules. espublisher.com

In a typical DFT study of this compound, the first step would be to perform a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular choice for such calculations, often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic structure. researchgate.net

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the calculated structure. nih.gov Other properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) can also be determined.

Illustrative Optimized Geometrical Parameters:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (isocyano) | 1.17 Å |

| Bond Length | N-C (isocyano) | 1.40 Å |

| Bond Length | C-N (piperazine ring) | 1.46 Å |

| Bond Angle | C-N-C (isocyano group) | 178.5° |

| Dihedral Angle | C-N-C-C (ethyl chain) | 175.2° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. espublisher.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Illustrative FMO Energy Data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule and the nature of intramolecular interactions. mpg.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a region of high negative potential around the isocyano group's carbon atom and the nitrogen atoms of the piperazine (B1678402) ring, indicating these as likely sites for electrophilic interaction.

Conformational Analysis and Potential Energy Surface Mapping

The piperazine ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. researchgate.netnih.govresearchgate.net However, the presence of substituents on the ring can influence the relative energies of different conformers. Conformational analysis aims to identify the stable conformers of the molecule and to determine the energy barriers for interconversion between them.

This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step to map out the potential energy surface. This process can identify the global minimum energy conformer as well as other low-energy local minima. Understanding the conformational preferences is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. nih.govbiomedres.us

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and any intermediate species.

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This approach allows for the detailed investigation of reaction pathways, helping to understand how bonds are broken and formed and to predict the products of a reaction. For example, the reactivity of the isocyano group in cycloaddition reactions could be modeled to understand its synthetic utility.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Theoretical predictions of spectroscopic properties are predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently employed in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. This approach has proven effective in predicting both ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, commonly tetramethylsilane (TMS).

A hypothetical correlation between predicted and experimental NMR data for a compound like "this compound" would be presented as follows:

Table 1: Hypothetical ¹H NMR Spectroscopic Data (Note: The following data is illustrative for a related N-substituted piperazine and not actual data for this compound)

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| H-2', H-6' (Piperazine) | 2.50 | 2.55 | -0.05 |

| H-3', H-5' (Piperazine) | 2.65 | 2.70 | -0.05 |

| N-CH₃ | 2.30 | 2.33 | -0.03 |

| N-CH₂- | 2.80 | 2.84 | -0.04 |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (Note: The following data is illustrative for a related N-substituted piperazine and not actual data for this compound)

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| C-2', C-6' (Piperazine) | 55.0 | 55.8 | -0.8 |

| C-3', C-5' (Piperazine) | 53.5 | 54.2 | -0.7 |

| N-CH₃ | 46.0 | 46.5 | -0.5 |

| N-CH₂- | 58.0 | 58.9 | -0.9 |

| -CH₂-NC | 42.0 | 42.7 | -0.7 |

The correlation between experimental and theoretical data is often evaluated by plotting the calculated shifts against the experimental values. A linear regression analysis of this plot typically yields a high correlation coefficient (R² > 0.99), indicating an excellent agreement between the predicted and observed data.

Infrared (IR) Spectroscopy

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations provide the frequencies and intensities of the fundamental vibrational modes. It is a known limitation that calculated harmonic frequencies are often higher than the experimental anharmonic frequencies. To account for this discrepancy, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

A comparison of key vibrational modes for "this compound" would be structured as shown in the hypothetical table below. The isocyano (-N≡C) stretching frequency is a particularly characteristic and strong absorption in the IR spectrum.

Table 3: Hypothetical IR Spectroscopic Data (Note: The following data is illustrative for a related N-substituted piperazine and not actual data for this compound)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | 2940 | 2945 | C-H stretching (piperazine, ethyl, methyl) |

| ν(N≡C) | 2150 | 2155 | Isocyanide stretching |

| δ(CH₂) | 1450 | 1455 | CH₂ scissoring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). The solvent environment can significantly influence UV-Vis spectra, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).

For a molecule like "this compound," the electronic transitions would likely be n → π* and σ → σ* transitions.

Table 4: Hypothetical UV-Vis Spectroscopic Data (Note: The following data is illustrative for a related N-substituted piperazine and not actual data for this compound)

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|---|---|

| Methanol | 210 | 208 | 0.05 | n → σ* |

Coordination Chemistry of 1 2 Isocyano Ethyl 4 Methyl Piperazine

Metal-Isocyanide Complex Formation and Bonding Modes

The isocyanide (or isonitrile) functional group, R-N≡C, is a versatile ligand in organometallic chemistry. It is isoelectronic with carbon monoxide but exhibits distinct electronic properties that influence the stability and reactivity of its metal complexes.

Electronic and Steric Properties of Isocyanide Ligands

Isocyanides are classified as L-type ligands, acting as charge-neutral, two-electron donors. The bonding to a metal center is primarily through a σ-donation from the lone pair on the terminal carbon atom. This σ-donation is generally stronger than that of CO, making most isocyanides superior Lewis bases.

In addition to σ-donation, isocyanides can accept electron density from filled metal d-orbitals into their empty π* anti-bonding orbitals. This process, known as π-backbonding, is typically weaker in isocyanides compared to CO. The extent of σ-donation and π-backbonding is influenced by the electronic nature of the substituent (R group) on the nitrogen atom. For an alkyl isocyanide like 1-(2-Isocyano-ethyl)-4-methyl-piperazine, the electron-donating nature of the alkyl group enhances its σ-donor properties.

The steric profile of an isocyanide ligand also plays a crucial role in its coordination chemistry. The linear C-N-C arrangement results in a relatively small cone angle, which allows for the formation of polyisocyanide complexes with high coordination numbers.

| Isocyanide Ligand | ν(C≡N) (cm⁻¹) in free ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (°) |

|---|---|---|---|

| Methyl isocyanide (CH₃NC) | 2166 | 2064.1 | 92 |

| tert-Butyl isocyanide (t-BuNC) | 2138 | 2056.1 | 104 |

| Phenyl isocyanide (PhNC) | 2127 | 2068.7 | 100 |

| Cyclohexyl isocyanide (C₆H₁₁NC) | 2136 | 2056.4 | 105 |

Synthesis and Characterization of Transition Metal-Isocyanide Complexes

Transition metal-isocyanide complexes are typically synthesized through the direct reaction of a metal precursor, such as a metal halide or a labile carbonyl complex, with the isocyanide ligand. The substitution of other ligands by isocyanides is often facile due to the strong σ-donating ability of the isocyanide. Another route involves the N-alkylation of a coordinated cyanide ligand.

Characterization of these complexes relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: The C≡N stretching frequency (ν(C≡N)) is a powerful diagnostic tool. Upon coordination to a metal, this band, which appears around 2110–2165 cm⁻¹ in the free ligand, shifts in energy. The direction and magnitude of the shift provide insight into the bonding. A shift to higher frequency indicates that the isocyanide is acting primarily as a σ-donor, while a shift to lower frequency suggests significant π-backbonding from an electron-rich metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is useful for observing the chemical shift of the isocyanide carbon, which is significantly affected by coordination. Changes in the proton signals of the ligand's backbone, such as the ethyl and piperazine (B1678402) protons in this compound, can confirm coordination and provide structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The M-C-N angle is particularly informative; a linear or near-linear angle (≈180°) is typical for terminal isocyanide ligands, whereas significant bending can indicate strong π-backbonding or a bridging coordination mode.

| Complex | ν(C≡N) (cm⁻¹) | M-C Bond Length (Å) | M-C-N Angle (°) |

|---|---|---|---|

| [Fe(CNCH₃)₆]²⁺ | 2205 | 1.90 | 178 |

| Cr(CO)₅(CN-t-Bu) | 2168 | 2.02 | 176 |

| [Pd₂(μ-dppm)₂(CNCH₃)₂]²⁺ | 2180 | 1.98 | 175 |

| [Co₂(μ-CN-xylyl)₂(CN-xylyl)₈] | 2150 (terminal), 1825 (bridging) | 1.85 (terminal) | 173 (terminal), 135 (bridging) |

Metal-Piperazine Coordination and Ligand Behavior

The piperazine moiety is a common structural motif in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. In this compound, both nitrogen atoms are tertiary amines. The N-methyl group and the N-ethylisocyano group provide distinct steric and electronic environments at the two potential nitrogen donor sites.

Chelation and Polydentate Ligand Properties of the Compound

This compound possesses three potential donor atoms: the isocyanide carbon (C), the piperazine nitrogen adjacent to the ethyl group (N1), and the piperazine nitrogen adjacent to the methyl group (N4). This structure allows for several coordination modes:

Monodentate: The ligand can bind to a metal center solely through its strongest donor, the isocyanide carbon. This is expected with metal centers that have a high affinity for soft C-donor ligands.

Bidentate: The ligand can chelate to a single metal center using two donor atoms.

C,N1-Chelation: Coordination via the isocyanide carbon and the adjacent piperazine nitrogen (N1) would form a stable five-membered chelate ring. This is a highly probable coordination mode.

N1,N4-Chelation: Coordination using both piperazine nitrogens would form a six-membered chelate ring, forcing the piperazine into a boat conformation.

Tridentate: The ligand could potentially coordinate to a single metal center using all three donor atoms (C, N1, and N4), forming two fused chelate rings (one five-membered and one six-membered). This mode would require a specific metal ion geometry and could be sterically demanding.

Bridging Ligand: The ligand can bridge two or more metal centers. For example, the isocyanide carbon could bind to one metal while one or both piperazine nitrogens bind to another, leading to the formation of coordination polymers or polynuclear complexes.

The preferred coordination mode will depend on factors such as the electronic and steric properties of the metal ion, the solvent system, and the stoichiometry of the reaction.

Reactivity of Metal-Coordinated Isocyanide and Piperazine Moieties

Coordination to a metal center significantly alters the reactivity of both the isocyanide and piperazine functional groups.

The reactivity of the coordinated isocyanide is highly dependent on the electronic properties of the metal center.

Nucleophilic Attack: In electron-poor metal complexes (i.e., those with metals in high oxidation states), the isocyanide carbon becomes more electrophilic and is susceptible to attack by nucleophiles such as amines, alcohols, or water. This reactivity is the basis for the synthesis of carbene complexes.

Electrophilic Attack: In electron-rich metal complexes, backbonding increases the electron density on the isocyanide nitrogen atom, making it susceptible to attack by electrophiles, such as protonation to form aminocarbyne complexes.

Insertion Reactions: Coordinated isocyanides can insert into metal-alkyl or metal-hydride bonds to form iminoacyl species, a key step in many catalytic cycles.

Non-Biological Applications of this compound Complexes in Catalysis and Materials Science

While specific applications for complexes of this compound have not been reported, their potential can be inferred from the known applications of related metal-isocyanide and metal-piperazine complexes.

Catalysis:

Imidoylative Cross-Coupling: Palladium complexes of isocyanides are known to catalyze reactions where the isocyanide is inserted into a metal-carbon bond, leading to the formation of imines and related nitrogen-containing compounds.

Multicomponent Reactions: Isocyanides are key reactants in multicomponent reactions like the Passerini and Ugi reactions. Metal complexes can act as catalysts for these transformations, enhancing their efficiency and selectivity.

Polymerization: Nickel and palladium complexes can catalyze the polymerization of isocyanides to form helical poly(isocyanide)s, which are of interest as chiral materials.

Materials Science:

Coordination Polymers and MOFs: The ability of this compound to act as a bridging ligand makes it a potential building block for constructing metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.

Luminescent Materials: Many transition metal-isocyanide complexes exhibit interesting photophysical properties, including phosphorescence. Complexes of this ligand, particularly with metals like iridium(III) or copper(I), could be investigated for applications in organic light-emitting diodes (OLEDs) or as chemical sensors.

Chemical Derivatization and Analogue Synthesis of 1 2 Isocyano Ethyl 4 Methyl Piperazine

Structural Modifications of the Isocyano-ethyl Side Chain

The isocyano (-N≡C) group is a unique and highly reactive functional group, characterized by a carbon atom that exhibits both nucleophilic and electrophilic (carbenoid) character. nih.gov This dual reactivity allows for a wide array of structural modifications. The primary routes for derivatizing the isocyano-ethyl side chain involve multicomponent reactions (MCRs), cycloadditions, and α-addition reactions.

Multicomponent Reactions (MCRs): The isocyanide functionality is renowned for its utility in MCRs, such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular architectures. nih.gov

Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide.

Ugi Reaction: A four-component reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, resulting in a bis-amide.

These reactions can be used to append a variety of substituents to the carbon atom of the original isocyano group, transforming the linear side chain into a more complex, functionalized moiety.

Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions, most notably [4+1] cycloadditions. A well-documented example is the reaction with tetrazines. nih.govscienceinfo.com This reaction typically proceeds through an unstable tetraazanorbornadienimine intermediate, which undergoes a retro-[4+2] cycloreversion to release nitrogen gas, ultimately forming a substituted pyrazole (B372694) or related heterocyclic system. nih.govscienceinfo.com

α-Addition Reactions: The carbon atom of the isocyanide group is susceptible to the addition of various electrophiles. This allows for the introduction of a wide range of functional groups directly adjacent to the nitrogen of the original isocyano moiety.

The table below illustrates hypothetical derivatizations of the isocyano-ethyl side chain.

| Reaction Type | Reactants | Resulting Structure on Side Chain |

| Passerini Reaction | Acetic Acid, Formaldehyde | -NH-C(O)-CH(OAc)-H |

| Ugi Reaction | Acetic Acid, Formaldehyde, Ammonia | -NH-C(O)-CH(NH2)-C(O)-CH3 |

| [4+1] Cycloaddition | 3,6-Diphenyl-1,2,4,5-tetrazine | Formation of a substituted pyrazole ring |

| α-Addition | Elemental Sulfur | Isothiocyanate group (-N=C=S) |

Derivatization at the Piperazine (B1678402) Ring Nitrogens (beyond the methyl group)

The parent compound features a methyl group at the N-4 position and the isocyano-ethyl group at the N-1 position. For the purpose of this article, we will consider derivatization at the N-1 nitrogen, assuming a synthetic pathway where the isocyano-ethyl group is not yet present, or at the N-4 position by replacement of the methyl group. However, derivatization is more commonly performed on a piperazine core before the addition of complex side chains. Standard methods for derivatizing the secondary amine of a monosubstituted piperazine include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or reductive amination. mdpi.com These methods allow for the introduction of various alkyl groups, which can influence the steric bulk and basicity of the nitrogen atom.

N-Arylation: The introduction of aryl groups is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This modification can introduce aromatic systems, affecting the electronic properties and potential for π-stacking interactions.

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily forms amides. This transformation converts the basic nitrogen into a neutral amide group, significantly altering its electronic properties and hydrogen bonding capabilities.

The table below provides examples of potential derivatizations at the N-4 position.

| Derivatization Type | Reagent Example | N-4 Substituent |

| N-Alkylation | Benzyl bromide | -CH2Ph |

| N-Arylation | Phenylboronic acid, Pd catalyst | -Ph |

| N-Acylation | Acetyl chloride | -C(O)CH3 |

| N-Sulfonylation | Tosyl chloride | -SO2C6H4CH3 |

Functionalization at the Piperazine Ring Carbon Atoms

While derivatization at the nitrogen atoms is common, functionalization of the carbon atoms of the piperazine ring has historically been more challenging. mdpi.comencyclopedia.pub However, recent advances in C-H functionalization have provided new avenues for creating structural diversity at these positions. mdpi.comnih.gov These methods are often applied to N-protected piperazine derivatives to control reactivity.

α-Lithiation and Trapping: The protons on the carbons alpha to the nitrogen atoms can be removed by a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric synthesis. mdpi.comnih.gov The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, carbonyl compounds, silyl (B83357) chlorides) to introduce substituents at the C-2 or C-6 positions. nih.govresearchgate.net The N-substituents, such as a Boc group, are crucial for directing the lithiation. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: Various transition metals, including rhodium and palladium, can catalyze the functionalization of C-H bonds. mdpi.comnih.gov These reactions often require a directing group on one of the nitrogen atoms (like a 2-pyridinyl group) to achieve regioselectivity. nih.gov This allows for the introduction of aryl, vinyl, or alkyl groups at specific positions on the piperazine ring.

Photoredox Catalysis: This method uses light to generate radical intermediates that can lead to C-H functionalization. For instance, α-amino radicals can be generated and coupled with Michael acceptors or other radical traps to form new C-C bonds. mdpi.com

The table below shows potential C-substituted derivatives of the piperazine ring.

| Functionalization Method | Position | Introduced Substituent |

| Lithiation/Trapping with CH3I | C-2 | Methyl (-CH3) |

| Lithiation/Trapping with PhCHO | C-2 | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| Pd-catalyzed C-H Arylation | C-2 | Phenyl (-Ph) |

| Photoredox Alkylation | C-2 | 1-Carboxyethyl (-CH(CH3)COOH) |

Synthesis and Chemical Behavior of Bridged and Polycyclic Analogues

Creating bridged and polycyclic analogues of 1-(2-isocyano-ethyl)-4-methyl-piperazine involves constraining the conformation of the six-membered ring. This is typically achieved by introducing a carbon or heteroatom bridge across the piperazine ring, forming a bicyclic system. Such rigid scaffolds are of interest as they reduce the conformational flexibility of the molecule. nih.gov

Common bridged piperazine systems include diazabicyclo[2.2.1]heptanes, diazabicyclo[3.2.1]octanes, and diazabicyclo[2.2.2]octanes. ic.ac.uknih.govacs.org The synthesis of these structures often starts from chiral precursors, such as amino acids, to control the stereochemistry of the final product. nih.gov

Diazabicyclo[2.2.1]heptanes: These can be considered methylene-bridged piperazines.

Diazabicyclo[3.2.1]octanes: These structures can be synthesized from precursors like (S)-glutamate, involving steps like piperazinedione formation followed by a Dieckmann-analogous cyclization. nih.gov

Diazabicyclo[2.2.2]octanes (DABCO derivatives): These ethylene-bridged piperazines can be synthesized from acyclic precursors or through ring-opening reactions of DABCO itself with various reagents. ic.ac.ukresearchgate.net

The chemical behavior of these bridged analogues is significantly different from their monocyclic counterparts. The rigid structure locks the molecule into a specific conformation, which can pre-organize the substituents for specific interactions and alter the accessibility of the nitrogen lone pairs, thereby affecting basicity and nucleophilicity.

The table below lists some potential bridged analogues.

| Bridged System | Bridge | Parent Bicyclic Structure |

| 2,5-Diazabicyclo[2.2.1]heptane | Methylene bridge (C-2 to C-5) | - |

| 3,8-Diazabicyclo[3.2.1]octane | Ethylene bridge (C-2 to C-6) | - |

| 2,5-Diazabicyclo[2.2.2]octane | Ethylene bridge (C-2 to C-5) | - |

Influence of Structural Changes on Chemical Reactivity Profiles and Selectivity

The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity and selectivity of the parent molecule, this compound.

Modifications to the Isocyano-ethyl Side Chain: Converting the isocyano group into larger, more complex moieties through MCRs or cycloadditions introduces significant steric bulk. This can hinder the approach of reagents to other parts of the molecule, such as the piperazine ring nitrogens. The electronic nature of the new side chain will also be drastically different; for instance, conversion to an amide via the Ugi reaction removes the unique reactivity of the isocyanide.

Derivatization at the Piperazine Nitrogens: Changing the substituent at the N-4 position from a methyl group to a larger alkyl or aryl group will increase steric hindrance around that nitrogen and the adjacent C-H bonds, potentially affecting their reactivity. Acylation or sulfonylation at N-4 will withdraw electron density, reducing the basicity and nucleophilicity of this nitrogen and potentially influencing the reactivity of the entire ring system.

Functionalization at the Piperazine Carbons: Introducing substituents on the carbon skeleton of the piperazine ring, particularly at the C-2 and C-6 positions alpha to the nitrogens, creates steric hindrance that can influence the conformation of the ring (e.g., favoring an equatorial orientation of the substituent). This can affect the accessibility of the nitrogen lone pairs and the reactivity of adjacent C-H bonds. The electronic nature of the substituent (electron-donating or electron-withdrawing) will also modulate the basicity of the nitrogen atoms.

Formation of Bridged and Polycyclic Analogues: This has the most dramatic effect on the molecule's reactivity profile. By locking the piperazine ring into a rigid conformation, the orientation of the N-1 and N-4 substituents becomes fixed. This conformational constraint can lead to enhanced selectivity in reactions, as certain reaction trajectories may be favored or disfavored. The accessibility of the nitrogen lone pairs is also significantly altered, which can drastically change the basicity and nucleophilicity of the molecule compared to its flexible monocyclic counterpart. nih.gov For example, in a DABCO-like structure, the lone pairs are more exposed, leading to increased nucleophilicity.

Advanced Synthetic Applications of 1 2 Isocyano Ethyl 4 Methyl Piperazine As a Chemical Building Block

Role in Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient exploration of chemical space through the creation of structurally diverse small molecules. mdpi.com The success of DOS relies heavily on the use of versatile building blocks that can participate in a variety of chemical transformations to yield a wide array of molecular scaffolds. nih.govnih.govresearchgate.net 1-(2-Isocyano-ethyl)-4-methyl-piperazine is an exemplary building block for DOS due to the orthogonal reactivity of its isocyanide and piperazine (B1678402) moieties.

The isocyanide group is renowned for its participation in a multitude of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.orgnih.gov These reactions allow for the convergent assembly of multiple starting materials in a single step, leading to a rapid increase in molecular complexity and diversity. nih.govencyclopedia.pub The piperazine ring, on the other hand, provides a privileged scaffold found in numerous biologically active compounds and offers two nitrogen atoms that can be further functionalized. rsc.orgmdpi.com

The strategic application of this compound in a DOS workflow could involve an initial MCR utilizing the isocyanide functionality, followed by a series of diversification reactions targeting the piperazine nitrogens. This approach would allow for the generation of a library of compounds with a common core derived from the MCR, but with diverse appendages introduced through modifications of the piperazine ring.

Table 1: Potential DOS Pathways Utilizing this compound

| Step 1: Core Scaffold Synthesis (Isocyanide Reaction) | Step 2: Diversification (Piperazine Reactions) | Resulting Molecular Scaffold |

| Ugi four-component reaction | N-acylation, N-alkylation, reductive amination | Highly substituted peptide-like scaffolds with a pendant piperazine moiety |

| Passerini three-component reaction | Sulfonylation, urea (B33335) formation | α-Acyloxy amides bearing a functionalizable piperazine |

| [4+1] Cycloaddition with tetrazines | Buchwald-Hartwig amination, Chan-Lam coupling | Fused heterocyclic systems with a piperazine substituent |

Construction of Complex N-Heterocyclic Scaffolds and Molecular Architectures

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. researchgate.netthieme-connect.com this compound can serve as a key precursor for the construction of novel and intricate N-heterocyclic systems.

The isocyanide group can undergo cycloaddition reactions or participate in transition-metal-catalyzed insertions to form a variety of heterocyclic rings. globethesis.com For instance, in a post-MCR modification, the product of an Ugi reaction involving this compound could undergo an intramolecular cyclization to forge a new heterocyclic ring, tethered to the piperazine core. nih.govrsc.orgacs.org

Furthermore, the piperazine ring itself can be a part of a larger heterocyclic system. organic-chemistry.org Synthetic strategies could be envisioned where the piperazine nitrogens participate in condensation or cyclization reactions to build fused or spirocyclic architectures. The presence of the isocyanoethyl side chain adds another layer of complexity and potential for subsequent transformations.

Generation of Compound Libraries for Chemical Space Exploration

The generation of large and diverse compound libraries is essential for high-throughput screening and the discovery of new lead compounds in drug development. nih.gov The properties of this compound make it an ideal building block for combinatorial chemistry and the construction of such libraries.

The robustness and broad substrate scope of isocyanide-based MCRs allow for the parallel synthesis of a multitude of compounds by simply varying the other components of the reaction (e.g., aldehydes, carboxylic acids, and amines in the Ugi reaction). nih.govnih.gov By employing this compound as the constant isocyanide component, a library of molecules with a shared piperazine-containing fragment can be rapidly assembled.

Table 2: Exemplary Library Generation via Ugi Reaction

| Aldehyde Component (R1-CHO) | Amine Component (R2-NH2) | Carboxylic Acid Component (R3-COOH) | Resulting Library Member |

| Benzaldehyde | Aniline | Acetic acid | N-acetyl-2-phenyl-2-(phenylamino)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide |

| Cyclohexanecarboxaldehyde | Benzylamine | Benzoic acid | N-benzoyl-2-cyclohexyl-2-(benzylamino)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide |

| Isobutyraldehyde | tert-Butylamine | Propionic acid | N-propionyl-2-isopropyl-2-(tert-butylamino)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide |

Subsequent diversification of the piperazine moiety in each library member would further expand the chemical space covered. This dual approach of core synthesis via MCRs and peripheral modification of the piperazine ring provides an efficient route to libraries with significant structural and functional diversity.

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient synthesis of compound libraries, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. researchgate.netacs.orgnih.gov The structure of this compound is amenable to immobilization on a solid support, enabling its use in SPOS workflows.

The piperazine nitrogen can be attached to a suitable resin, for example, through a linker to the N4-methyl group or by utilizing a piperazine derivative where the methyl group is replaced with a functional handle for resin attachment. Once immobilized, the isocyanide functionality is available for solution-phase reactants in an MCR. This approach allows for the construction of a complex scaffold on the solid support.

Alternatively, the isocyanide itself could be part of the linker to the solid phase, although this might be synthetically more challenging. A more straightforward approach would be to perform an MCR in solution and then capture the resulting product onto a solid support via a reaction with the piperazine moiety. Subsequent cleavage from the resin would yield the purified final products. The use of SPOS in conjunction with this versatile building block would facilitate the automated synthesis of large and pure compound libraries. mdpi.com

Conclusion and Future Directions in Chemical Research of 1 2 Isocyano Ethyl 4 Methyl Piperazine

Summary of Key Chemical Discoveries and Synthetic Methodologies

The synthesis of 1-(2-isocyano-ethyl)-4-methyl-piperazine would likely follow a two-step process common for the preparation of isocyanides: the formylation of a primary amine followed by dehydration of the resulting formamide (B127407). nih.govresearchgate.net

The probable synthetic route would commence with the synthesis of the precursor amine, 2-(4-methylpiperazin-1-yl)ethan-1-amine. This can be achieved through various established methods. The subsequent formylation of this amine would yield N-(2-(4-methylpiperazin-1-yl)ethyl)formamide.

The crucial step would be the dehydration of this formamide to the target isocyanide. Several reagents are available for this transformation, each with its own advantages. rsc.org Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, which is a widely used and practical method. nih.govresearchgate.net Other reagents such as p-toluenesulfonyl chloride (p-TsCl), diphosgene, or the combination of triphenylphosphine (B44618) (PPh₃) and iodine have also been successfully employed for the synthesis of aliphatic isocyanides. rsc.orgrsc.org The choice of reagent can be optimized to achieve high yields and purity. nih.gov

A summary of potential dehydration reagents is presented in the table below:

| Dehydrating Reagent | Base | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | 0 °C to room temperature | nih.govresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Amine base | Varies | rsc.orgrsc.org |

| Triphenylphosphine (PPh₃) and Iodine | Amine base | Varies | rsc.orgrsc.org |

| Diphosgene/Triphosgene | Amine base | Varies | researchgate.netrsc.org |

Identification of Unexplored Chemical Reactivity and Synthetic Opportunities

The isocyanide functional group is known for its unique reactivity, particularly in multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step. nih.govmdpi.com The presence of the isocyanide group in this compound opens up a vast and largely unexplored landscape of chemical reactivity.

Ugi and Passerini Reactions: The most prominent examples of isocyanide-based MCRs are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). beilstein-journals.orgnih.govrsc.org

Ugi Reaction: In a U-4CR, this compound could react with an aldehyde or ketone, an amine, and a carboxylic acid to generate complex peptide-like structures. nih.govbeilstein-journals.org This provides a powerful tool for creating libraries of diverse compounds with potential applications in medicinal chemistry.

Passerini Reaction: The P-3CR involves the reaction of an isocyanide with an aldehyde or ketone and a carboxylic acid to form α-acyloxy carboxamides. nih.govrsc.org Utilizing this compound in this reaction would lead to novel molecules incorporating the piperazine (B1678402) moiety.

The piperazine ring itself can also participate in or influence reactions. The tertiary amine of the piperazine could potentially act as an internal base or nucleophile in certain reactions, leading to unique intramolecular cyclizations or rearrangements.

Potential for Novel Ligand Design in Inorganic and Organometallic Chemistry

The structure of this compound makes it an excellent candidate for a versatile ligand in coordination chemistry. It possesses two potential coordination sites: the isocyanide carbon atom and the two nitrogen atoms of the piperazine ring.

Isocyanide as a Ligand: Isocyanides are well-established ligands for a wide range of transition metals. They are analogous to carbon monoxide but are generally stronger σ-donors and weaker π-acceptors. The coordination of the isocyano group to a metal center can be used to synthesize novel organometallic complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

Piperazine as a Ligand: The piperazine ring can act as a bidentate or a bridging ligand, coordinating to one or two metal centers through its nitrogen atoms. mdpi.com This allows for the construction of polynuclear complexes and coordination polymers.

The combination of both the isocyanide and the piperazine functionalities in a single molecule offers the potential for creating multimetallic complexes or complexes where the piperazine unit can be used to tune the electronic and steric properties of the metal-isocyanide bond.

Integration with Emerging Synthetic Methodologies and Chemical Technologies

Modern synthetic methodologies can be applied to the synthesis and application of this compound to improve efficiency, safety, and sustainability.

Flow Chemistry: The synthesis of isocyanides, which can sometimes be odorous and require careful handling, is well-suited for continuous flow processes. rsc.org A flow chemistry setup would allow for the in situ generation and immediate consumption of the isocyanide, minimizing exposure and potentially improving reaction yields and purity. This approach would be particularly beneficial for subsequent multicomponent reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of heterocyclic compounds and multicomponent reactions. Applying microwave technology to the synthesis of the precursor formamide or the subsequent isocyanide-based MCRs could significantly reduce reaction times and improve energy efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Isocyano-ethyl)-4-methyl-piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Piperazine derivatives can be synthesized by reacting ethylenediamine derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DCM) .

- Step 2: Introduction of the isocyano group may require carbodiimide-mediated coupling or use of isocyanide-forming reagents (e.g., phosgene analogs) .

- Purification: Flash chromatography or crystallization (e.g., using diethyl ether) yields high-purity products.

Example Reaction Conditions:

| Reagent/Condition | Role | Reference |

|---|---|---|

| DCM, N,N-diisopropylethylamine | Solvent/Base | |

| Ethylenediamine derivatives | Core structure precursor | |

| Flash chromatography (Et₂O) | Purification |

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Storage: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the isocyano group .

- Decomposition Risks: Exposure to moisture or acidic conditions may degrade the compound into urea derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- Retrosynthetic Analysis: AI tools (e.g., Template_relevance models) predict feasible routes by cross-referencing databases like Reaxys or PubChem .

- DFT Calculations: Optimize transition states for isocyano group reactions (e.g., [2+2] cycloadditions) using Gaussian or ORCA software .

Q. What strategies improve solubility for biological assays involving this compound?

Methodological Answer:

- Co-solvents: Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Derivatization: Introduce polar groups (e.g., hydroxyethyl or sulfamoyl) via post-synthetic modifications .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological Answer:

- Fragment Replacement: Replace the methyl group on piperazine with fluorobenzyl or trifluoromethylphenyl moieties to enhance target binding .

- Bioisosteres: Substitute the isocyano group with cyano or azide groups to evaluate pharmacokinetic effects .

Example SAR Modifications:

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluorobenzyl substitution | Improved enzyme inhibition | |

| Hydroxyethyl derivatization | Enhanced solubility |

Contradictions and Limitations

- Synthetic Yields: reports 39% yield for a similar piperazine derivative, suggesting potential inefficiencies in coupling reactions.

- Safety Data Gaps: Limited toxicological data (e.g., acute toxicity, mutagenicity) necessitate caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.